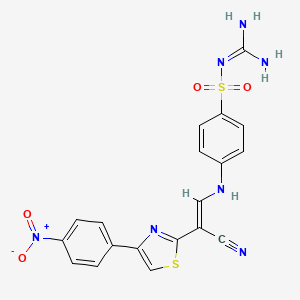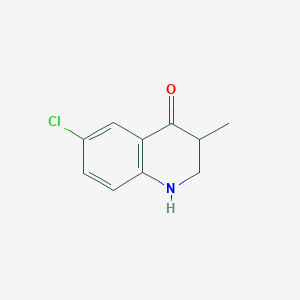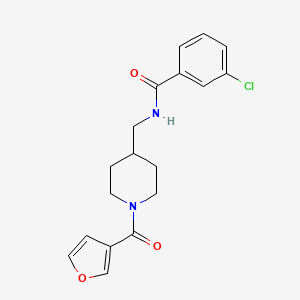
N-((4-(3,4-dichlorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((4-(3,4-dichlorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2,4-dimethoxybenzamide" is a complex molecule that appears to be a derivative of benzamide with multiple substituents, including a triazole ring, a dichlorophenyl group, and a trifluoromethylbenzyl moiety. This structure suggests potential biological activity, possibly as a ligand for receptors or as an enzyme inhibitor.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, derivatives of N-(3,4-dichlorophenyl)-N′-(methylbenzoyl)thiourea have been synthesized and characterized using spectroscopic techniques . Another study describes the synthesis of alkoxy benzamide derivatives through a multi-step process including alkylation, coupling, and reduction reactions . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as IR, 1H NMR, 13C NMR, and single crystal X-ray diffraction . These techniques are crucial for confirming the identity and purity of synthesized compounds. The structure of the compound of interest would likely be elucidated using similar methods, ensuring the correct assembly of the molecule's complex architecture.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored. For example, the 3,4-dimethoxybenzyl group has been used as an N-protecting group for thiazetidine derivatives and can be removed using specific reagents . This suggests that the dimethoxybenzyl moiety in the compound of interest may also be involved in chemical reactions that could modify the molecule or remove protecting groups during synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of such complex molecules are typically determined by their functional groups and overall structure. The presence of a triazole ring, for instance, could confer certain electronic properties, while the dichlorophenyl and trifluoromethyl groups could affect the molecule's hydrophobicity and potential interactions with biological targets. The specific properties of the compound would need to be determined experimentally, as they are not detailed in the provided papers.
Relevant Case Studies
While the provided papers do not mention case studies directly related to the compound , they do provide insights into the biological activities of similar molecules. For example, some derivatives have been screened for anti-tuberculosis activity , and others for their inhibition of lipase and α-glucosidase enzymes . These studies suggest that the compound of interest may also exhibit biological activities worth investigating in a pharmacological context.
Applications De Recherche Scientifique
Pharmacological Potential
Compounds with structural similarities, specifically those containing benzamide functionalities and substituted triazole rings, have been explored for their pharmacological potential. For instance, benzamide derivatives with specific substitutions have been identified as potent C-C chemokine receptor 1 (CCR1) antagonists, indicating potential anti-inflammatory or immunomodulatory properties (Yang Hong et al., 2015). Additionally, triazole derivatives have been synthesized and evaluated for their antimicrobial activities, suggesting the compound could be researched for similar biological effects (H. Bektaş et al., 2010).
Material Science Applications
In material science, the structural motifs found in the compound, such as triazole rings, have been involved in forming self-assembled structures and engaging in π-hole tetrel bonding interactions. These interactions have potential implications in the design and development of novel materials with specific electronic or optical properties (Muhammad Naeem Ahmed et al., 2020).
Chemical Synthesis and Characterization
The synthesis and characterization of structurally related compounds, including those with dichlorophenyl, dimethoxybenzamide, and triazolyl groups, contribute valuable knowledge to organic chemistry, facilitating the development of new synthetic routes and compounds with potential industrial and pharmacological applications. For example, the detailed synthesis and spectroscopic characterization of similar compounds provide insights into their chemical behavior and interaction patterns, which could be useful for designing related molecules with desired properties (M. Yusof et al., 2010).
Propriétés
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Cl2F3N4O3S/c1-37-18-7-8-19(22(12-18)38-2)24(36)32-13-23-33-34-25(35(23)17-6-9-20(27)21(28)11-17)39-14-15-4-3-5-16(10-15)26(29,30)31/h3-12H,13-14H2,1-2H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPVDRRQFCZKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC4=CC(=CC=C4)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Cl2F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,3,4,5,6-Pentafluorophenyl)methyl]pyrazole-3-ylamine](/img/structure/B3018138.png)

![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3018142.png)
![2-Isopropyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3018143.png)



![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3018149.png)





![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B3018158.png)